N,N'-Diisopropylphthalamide
Overview
Description
“N,N’-Diisopropylphthalamide” is a chemical compound with the molecular formula C14H20N2O2 . It has a molecular weight of 248.32100 .
Molecular Structure Analysis
The molecular structure of “N,N’-Diisopropylphthalamide” consists of a central nitrogen atom that is bonded to an ethyl group and two isopropyl groups .Physical And Chemical Properties Analysis
“N,N’-Diisopropylphthalamide” has a density of 1.048g/cm3 and a boiling point of 462.8ºC at 760 mmHg . Its melting point is 210-213ºC (lit.) .Scientific Research Applications
- Organic Chemistry
- Application : N,N’-Diisopropylphthalamide is used in the synthesis of organic π-conjugated small molecules . These molecules have backbones bearing alkyl chains of different symmetry, length, and branching character .
- Methods of Application : The compound is synthesized using optimized microwave and direct heteroarylation protocols . The chosen alkyl chains were 1-ethylpropyl, 1-methylbutyl, pentyl, hexyl, and octyl . A sixth compound was also synthesized replacing the phthalimide terminal units with octylnaphthalimide for additional scope .
- Results or Outcomes : The thorough analysis of both thermal and optical properties and the investigation of self-assembly tendencies by single crystal X-ray diffraction and variable angle spectroscopic ellipsometry showed that alkyl side chains and building block size influence many facets of material properties . Within this class of materials, the 1-ethylpropyl derivative exhibited the most unique behavior .
- Organic Chemistry
- Application : N,N’-Diisopropylphthalamide is used in the synthesis of organic donor–acceptor (D–A) π-conjugated materials . These materials are used as active components in electronic devices for numerous applications, including sensors, thin-film transistors, and photovoltaic cells .
- Methods of Application : The synthetic chemist can precisely control the properties of these D–A compounds with versatile synthetic methods that are adaptable to modifications in the selection and functionalization of the donor and acceptor building blocks . Varying the alkyl side chains has become increasingly important for understanding the structure–property relationships of new materials .
- Results or Outcomes : With the on-going development of solution-processable D–A π-conjugated materials, side chain engineering has emerged as an important avenue to explore for fine-tuning the properties of an established functional material . It is understood that the influence of solubilizing alkyl side chains is not limited to promoting material solubility, and has been shown to play a crucial role in the self-assembly tendencies, impacting optoelectronic properties and performance .
properties
IUPAC Name |
1-N,2-N-di(propan-2-yl)benzene-1,2-dicarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-9(2)15-13(17)11-7-5-6-8-12(11)14(18)16-10(3)4/h5-10H,1-4H3,(H,15,17)(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYLYWSIWFBBLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1C(=O)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357489 | |
Record name | N,N'-Diisopropylphthalamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Diisopropylphthalamide | |
CAS RN |
38228-97-6 | |
Record name | N,N'-Diisopropylphthalamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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